Dimethyl 2,4-dibromoglutarate
Description
Its structure features two bromine atoms at the 2- and 4-positions of the glutaric acid backbone and methyl ester groups at the terminal carboxylates. Brominated esters like this are often employed in cross-coupling reactions or as precursors for pharmaceuticals and polymers.
Properties
IUPAC Name |
dimethyl 2,4-dibromopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXTTCCOXKVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403900 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-09-0 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl 2,4-dibromopentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dibromoglutarate can be synthesized through the bromination of dimethyl glutarate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,4-dibromoglutarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form dimethyl glutarate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form dimethyl 2,4-dibromoglutaric acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols at room temperature.
Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed in aqueous or acidic conditions at elevated temperatures.
Major Products Formed:
Scientific Research Applications
Dimethyl 2,4-dibromoglutarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a model compound for morphine and other selective ligands due to its structural similarity.
Medicine: Investigated for its potential use in drug development, particularly in the design of opioid receptor ligands.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,4-dibromoglutarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Opioid Receptor Binding: The compound’s structural similarity to morphine allows it to bind to opioid receptors, potentially modulating pain perception and other physiological responses.
Enzyme Inhibition: The bromine atoms in the compound can interact with active sites of enzymes, leading to inhibition of enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, primarily diethyl 2,4-dibromoglutarate (CAS 870-78-0) and other halogenated esters. Key differences arise from variations in ester groups (methyl vs. ethyl) and halogen substitution patterns. Below is a detailed analysis based on available evidence and chemical principles:
Structural and Physicochemical Properties
- Ester Group Impact: Methyl esters typically exhibit higher volatility and lower boiling points compared to ethyl esters due to reduced molecular weight and weaker intermolecular forces. Ethyl esters may offer better solubility in non-polar solvents.
- The 2,4-dibromo substitution pattern may favor specific stereochemical outcomes in reactions.
Biological Activity
Dimethyl 2,4-dibromoglutarate (DBG) is an organic compound characterized by its dibromo substitution at the 2 and 4 positions of the glutarate backbone. Its molecular formula is C₆H₈Br₂O₄, and it is typically encountered as a colorless to pale yellow liquid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
DBG features two ester functional groups, enhancing its reactivity towards nucleophiles. The presence of bromine atoms significantly influences its biological interactions, making it a candidate for probing various biological pathways.
| Property | Description |
|---|---|
| Molecular Formula | C₆H₈Br₂O₄ |
| Appearance | Colorless to pale yellow liquid |
| Odor | Distinctive |
| Functional Groups | Two ester groups, two bromine substituents |
Biological Activity
Research indicates that DBG exhibits significant biological activity, particularly in the context of drug discovery and synthesis of biologically active compounds. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies.
- Protein-Protein Interactions : The dibromo functionality may be utilized to study protein-protein interactions by attaching DBG to specific proteins of interest, facilitating the exploration of their interactions with other biomolecules.
- Opioid Receptor Interaction : DBG has been identified as a stereospecific, unselective ligand for opioid receptors. This interaction suggests potential applications in pain management and addiction therapy .
- Reactivity Enhancement : The bromine substituents enhance the compound's reactivity towards nucleophiles, which can lead to significant biological interactions. Understanding these interactions is crucial for assessing potential therapeutic effects and toxicity.
Stereoselective Reactions
A study involving enantiomerically enriched DBG demonstrated its utility in stereoselective 1,3-debromination reactions. This research provided insights into the absolute stereochemistry of cyclopropane products derived from DBG, showcasing its versatility in organic synthesis .
Therapeutic Potential
Research has indicated that modifications to DBG can enhance its inhibitory effects against certain bacterial enzymes, suggesting its potential as a precursor for developing new agrochemicals or therapeutic agents.
Comparative Analysis with Similar Compounds
The following table highlights the structural similarities and differences between DBG and related compounds:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl Malonate | Similar ester structure but no bromination | Less reactive than DBG |
| Diethyl Succinate | Similar diester but different backbone | Different reactivity profile |
| Methyl 3-Bromopropanoate | Bromination at different position | More reactive due to single bromination |
DBG stands out due to its dual bromination and specific reactivity patterns that make it particularly useful in synthetic organic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
